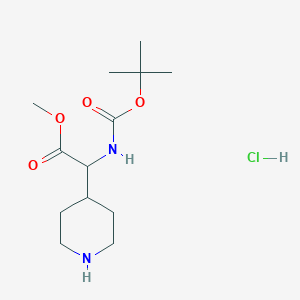

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC13749064

Molecular Formula: C13H25ClN2O4

Molecular Weight: 308.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25ClN2O4 |

|---|---|

| Molecular Weight | 308.80 g/mol |

| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-4-ylacetate;hydrochloride |

| Standard InChI | InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-5-7-14-8-6-9;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H |

| Standard InChI Key | IDCLWPFSGFHVAK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)OC.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)OC.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an acetamide group. The amine functionality is protected by a Boc group (), while the ester moiety () and hydrochloride salt enhance solubility. The IUPAC name, methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-4-ylacetate hydrochloride, reflects this arrangement.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.80 g/mol |

| CAS Number | 219832-76-5 |

| SMILES | CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)OC.Cl |

| InChI Key | IDCLWPFSGFHVAK-UHFFFAOYSA-N |

The crystal structure remains uncharacterized, but computational models predict a planar acetamide group and chair conformation for the piperidine ring .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying its structure. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in -NMR, while the piperidine ring’s protons resonate between 1.2–3.0 ppm . High-resolution MS shows a molecular ion peak at m/z 308.80, consistent with the hydrochloride adduct.

Synthesis and Preparation

Boc Protection Strategy

The synthesis begins with 4-piperidineacetic acid, which undergoes Boc protection using di-tert-butyl dicarbonate () in tetrahydrofuran (THF) under basic conditions. This step shields the primary amine, preventing unwanted side reactions.

Esterification and Salt Formation

The carboxylic acid is esterified with methanol catalyzed by thionyl chloride (), yielding the methyl ester. Subsequent treatment with hydrochloric acid in dichloromethane produces the hydrochloride salt, which precipitates as a white solid .

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | , NaOH, THF, 0°C | 85% |

| Esterification | , MeOH, reflux | 90% |

| Salt Formation | HCl (g), , rt | 95% |

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a density of and a boiling point of at atmospheric pressure . Its low vapor pressure ( at 25°C) indicates limited volatility, favoring storage at room temperature.

Solubility and Stability

The hydrochloride salt is highly soluble in polar solvents (e.g., water, methanol) but insoluble in nonpolar media like hexane. The Boc group confers stability under acidic conditions, though prolonged exposure to bases (> pH 9) cleaves the protecting group.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The piperidine moiety is prevalent in CNS-active drugs due to its ability to cross the blood-brain barrier. For example, analogs of this compound serve as precursors to dopamine receptor modulators .

Case Study: Neurological Agents

In a 2016 study, a related piperidine derivative demonstrated potent affinity for serotonin receptors, highlighting the structural versatility of this scaffold . Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride’s ester group allows further functionalization via hydrolysis or aminolysis, enabling tailored pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume